[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone
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Overview
Description
2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone is a synthetic organic compound with the molecular formula C16H13BrClFO3S and a molecular weight of 419.69 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(ethylsulfonyl)methyl]phenylThe reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of halogenated and sulfonyl-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors .
Medicine
In medicinal chemistry, 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and sulfonyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-[(methylsulfonyl)methyl]phenylmethanone : Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
- 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone : Similar structure but with a bromine atom instead of a fluorine atom .
Uniqueness
The uniqueness of 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone lies in its combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in applications requiring specific chemical modifications or interactions .
Properties
IUPAC Name |
[2-bromo-4-(ethylsulfonylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClFO3S/c1-2-23(21,22)9-10-3-5-12(14(17)7-10)16(20)13-6-4-11(19)8-15(13)18/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDACNSHCYFXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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